![molecular formula C7H5F3N4 B2844076 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine CAS No. 2344681-59-8](/img/structure/B2844076.png)
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine: is a heterocyclic compound that features a trifluoromethyl group attached to a triazolo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a specific manner, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine typically involves the cyclization of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, producing the target compound in good-to-excellent yields . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave irradiation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalable nature of the microwave-mediated synthesis suggests it could be adapted for larger-scale production. The use of microwave irradiation allows for rapid and efficient synthesis, which is advantageous for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can form additional ring structures through cyclization reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Cyclization: Cyclization reactions often require heating and the presence of suitable catalysts or reagents to facilitate ring closure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while cyclization can produce fused ring systems.
Scientific Research Applications
Chemistry: In chemistry, 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: This compound has shown potential as a pharmacophore in drug discovery. It exhibits various biological activities, including acting as an inverse agonist for RORγt, and inhibitors for PHD-1, JAK1, and JAK2 . These activities make it a candidate for the development of drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and materials science due to its stability and reactivity.
Comparison with Similar Compounds
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine: This compound shares a similar core structure but differs in the position of the trifluoromethyl group.
1,2,4-Triazolo[1,5-a]pyrimidine: Another related compound with a similar triazolo-pyridine ring system but with different substituents.
Uniqueness: 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-5(11)14-6(2-4)12-3-13-14/h1-3H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJSZIIQBXUQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=NC=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2843993.png)
![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2843994.png)
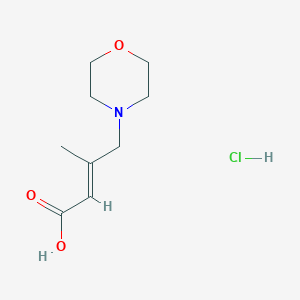
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843998.png)
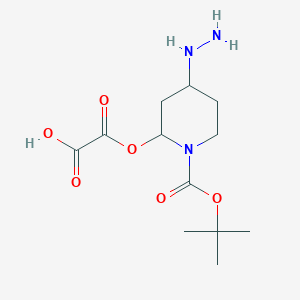
![Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2844001.png)
![8-(3-Ethoxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2844002.png)
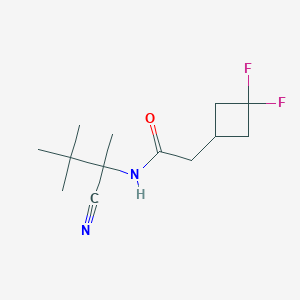

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2844007.png)
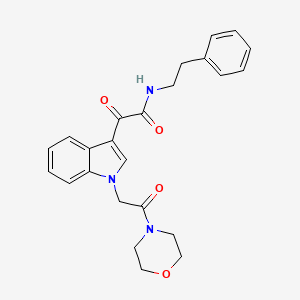
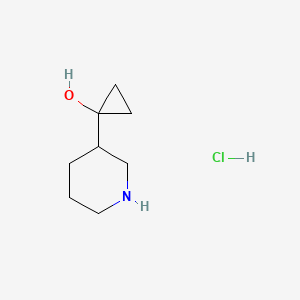
![13-chloro-5-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2844013.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2844015.png)
